molecular formula C11H16N2O3S B4878797 2-[(methylsulfonyl)(phenyl)amino]butanamide

2-[(methylsulfonyl)(phenyl)amino]butanamide

Cat. No. B4878797
M. Wt: 256.32 g/mol
InChI Key: UEWLGYIYKRFGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)(phenyl)amino]butanamide, commonly known as MS-275, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to the class of histone deacetylase inhibitors (HDACi), which have been shown to have promising anti-cancer effects.

Mechanism of Action

MS-275 exerts its anti-cancer effects through multiple mechanisms. It inhibits the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and altered gene expression. This alteration in gene expression can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, MS-275 can also affect the expression of non-histone proteins, such as transcription factors, which can further contribute to its anti-cancer effects.
Biochemical and Physiological Effects
MS-275 has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it can induce the accumulation of acetylated histones, alter gene expression, and affect the expression of non-histone proteins. Physiologically, it can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, MS-275 has been shown to have anti-angiogenic effects, which can inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

MS-275 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of HDAC enzymes in cancer biology. Additionally, it has been shown to have potent anti-cancer effects, which can be useful for developing new cancer therapies. However, MS-275 also has limitations for lab experiments. It can be toxic to normal cells, which can limit its use in in vivo studies. Additionally, it can have off-target effects on non-HDAC proteins, which can complicate the interpretation of experimental results.

Future Directions

For MS-275 research include developing new HDAC inhibitors, using MS-275 in combination with other cancer therapies, and studying the role of HDAC enzymes in other diseases.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in cancer therapy. It has been shown to have anti-cancer effects through the inhibition of HDAC enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC enzymes, MS-275 can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

IUPAC Name

2-(N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-10(11(12)14)13(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLGYIYKRFGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methylsulfonyl)(phenyl)amino]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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